Desacetyl Famciclovir
CAS No.: 104227-88-5
Cat. No.: VC21339790
Molecular Formula: C12H17N5O3
Molecular Weight: 279.3 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 104227-88-5 |
---|---|
Molecular Formula | C12H17N5O3 |
Molecular Weight | 279.3 g/mol |
IUPAC Name | [4-(2-aminopurin-9-yl)-2-(hydroxymethyl)butyl] acetate |
Standard InChI | InChI=1S/C12H17N5O3/c1-8(19)20-6-9(5-18)2-3-17-7-15-10-4-14-12(13)16-11(10)17/h4,7,9,18H,2-3,5-6H2,1H3,(H2,13,14,16) |
Standard InChI Key | OUMGIMAEASXOJH-UHFFFAOYSA-N |
SMILES | CC(=O)OCC(CCN1C=NC2=CN=C(N=C21)N)CO |
Canonical SMILES | CC(=O)OCC(CCN1C=NC2=CN=C(N=C21)N)CO |
Appearance | White Solid |
Melting Point | 163-167 °C |
Chemical Properties and Structure
Desacetyl Famciclovir possesses distinct chemical characteristics that influence its pharmacological behavior. With the molecular formula C12H17N5O3 and a molecular weight of 279.30 g/mol, this compound is structurally related to its parent compound Famciclovir (C14H19N5O4, 321.33 g/mol) but lacks one acetyl group. The compound is registered with CAS number 104227-88-5, which serves as its unique identifier in chemical databases.
The structural transformation from Famciclovir to Desacetyl Famciclovir involves the loss of an acetyl group during the first stage of metabolism. This deacetylation represents a crucial step in the bioactivation process, as it initiates the conversion pathway that ultimately leads to the formation of Penciclovir, the active antiviral entity. The chemical structure of Desacetyl Famciclovir retains the guanine analogue base, which is essential for its eventual antiviral activity after complete conversion to Penciclovir.
Metabolic Pathway and Pharmacological Role
Desacetyl Famciclovir occupies a pivotal position in the metabolic pathway of Famciclovir. Upon oral administration, Famciclovir undergoes rapid biotransformation through a series of steps. The first critical phase involves deacetylation, predominantly occurring in the blood, leading to the formation of the intermediate metabolite Desacetyl Famciclovir, also referred to as BRL 42359 in some research literature .
This metabolic transformation represents a necessary step in the activation process of Famciclovir. Following deacetylation, further biotransformation occurs, culminating in the formation of Penciclovir, which exhibits potent antiviral activity against herpes viruses. The complete metabolic pathway can be summarized as follows:
Famciclovir → Desacetyl Famciclovir → Additional metabolic steps → Penciclovir (active antiviral compound)
The bioavailability of Famciclovir is approximately 77%, indicating efficient absorption and subsequent metabolism to its active form . This high bioavailability contributes to the effectiveness of Famciclovir as an antiviral medication, with Desacetyl Famciclovir serving as a crucial intermediate in this process.
Mechanism of Antiviral Action
The antiviral mechanism begins when Penciclovir enters virus-infected cells. In these infected cells, viral thymidine kinase phosphorylates Penciclovir to a monophosphate form. Subsequently, cellular kinases convert this monophosphate form to Penciclovir triphosphate . This triphosphate form competitively inhibits viral DNA polymerase by competing with deoxyguanosine triphosphate, thereby selectively inhibiting viral DNA synthesis and replication .
Table 1: Key Elements in the Antiviral Mechanism Pathway of Famciclovir and its Metabolites
Compound | Role in Pathway | Function |
---|---|---|
Famciclovir | Prodrug | Orally administered compound with improved bioavailability |
Desacetyl Famciclovir | Intermediate metabolite | Formed by deacetylation of Famciclovir |
Penciclovir | Active antiviral compound | Inhibits viral DNA polymerase |
Penciclovir monophosphate | Phosphorylated intermediate | Formed by viral thymidine kinase in infected cells |
Penciclovir triphosphate | Active inhibitor | Competitively inhibits viral DNA polymerase |
This selective targeting is crucial for the drug's efficacy and safety profile, as it primarily affects viral replication in infected cells while minimizing impact on healthy human cells.
Research and Clinical Applications
Desacetyl Famciclovir has several significant applications in both research and clinical contexts. In the research domain, this compound serves as:
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An intermediate in the synthesis of other antiviral agents
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A reference standard for studying metabolic pathways of antiviral drugs
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A tool for investigating pharmacokinetic profiles and drug metabolism
The clinical relevance of Desacetyl Famciclovir stems from its role in the metabolic pathway of Famciclovir, which has established therapeutic applications in treating various viral infections. Famciclovir is used in the treatment of:
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Herpes simplex virus types 1 and 2 (HSV-1 and HSV-2) infections
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Varicella zoster virus (VZV) infections, including herpes zoster (shingles)
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Recurrent genital herpes
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Herpes labialis (cold sores)
Clinical studies have demonstrated the efficacy of Famciclovir in both adult and pediatric populations. For instance, in children with herpes simplex virus infections, a 7-day Famciclovir dosing regimen showed resolution of symptoms in approximately 90.5% of patients with active HSV disease . Similarly, in children with varicella zoster virus infections, symptom resolution was observed in about 92.5% of cases following the same treatment duration .
Future Research Directions
The study of Desacetyl Famciclovir and its role in antiviral therapy presents several promising avenues for future research:
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Detailed characterization of pharmacokinetic parameters specific to Desacetyl Famciclovir to better understand its conversion rate and efficiency
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Investigation of potential factors that might influence the deacetylation process, including genetic variants affecting metabolic enzymes
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Exploration of structure-activity relationships to potentially develop optimized derivatives with enhanced properties
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Research into specific tissue distribution patterns of Desacetyl Famciclovir to better understand site-specific conversion dynamics
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Development of analytical methods for more precise quantification of Desacetyl Famciclovir in biological samples
Such research endeavors could contribute to optimizing dosing regimens, improving therapeutic outcomes, and potentially expanding the applications of Famciclovir-based treatments to other viral infections.
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